The compound 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid is a complex organic molecule with significant pharmaceutical implications, particularly in anticoagulation therapy. This compound is structurally related to Rivaroxaban, a well-known anticoagulant used for the prevention and treatment of thromboembolic disorders.
This compound can be synthesized from various precursors including 5-chlorothiophene-2-carbonyl chloride and specific amino acids or derivatives. The synthesis processes have been documented in various patents and scientific literature, indicating its relevance in medicinal chemistry and drug development .
This compound belongs to the class of oxazolidinone derivatives, which are known for their biological activity, particularly as inhibitors of blood coagulation factors. It is classified under anticoagulants and has implications in treating conditions such as myocardial infarction, stroke, and deep vein thrombosis .
The synthesis of 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid involves multiple steps:
The synthesis is typically performed under controlled conditions to ensure high yield and purity. Reaction temperatures and times vary depending on the specific reagents used, and purification methods such as crystallization or chromatography are often employed to isolate the final product.
The molecular formula for this compound is C24H21Cl2N3O7S2, indicating a complex structure with multiple functional groups including thiophene rings, oxazolidinones, and carboxylic acids.
Key structural features include:
The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.
The primary chemical reactions involving this compound include:
These reactions are essential for modifying the compound for enhanced biological activity or for generating derivatives that may have different pharmacological profiles.
The mechanism of action of this compound primarily involves inhibition of Factor Xa in the coagulation cascade. By binding to Factor Xa, it prevents thrombin formation, thereby inhibiting fibrin clot formation.
Studies indicate that compounds similar to this one exhibit potent anticoagulant effects comparable to established drugs like Warfarin and Rivaroxaban . The specific binding interactions can be studied using molecular docking simulations and kinetic assays.
These properties suggest that the compound is stable under normal laboratory conditions but may require specific handling due to its potential reactivity.
This compound has significant applications in medicinal chemistry:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0